molecular formula C22H31N3OS B4702636 4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4702636
M. Wt: 385.6 g/mol
InChI Key: QWMOXGHYMXCZBK-UHFFFAOYSA-N
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Description

4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an adamantane moiety, a piperazine ring, and a phenyl group substituted with a methylsulfanyl group. This combination of structural elements imparts distinct physicochemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Coupling Reaction: The adamantane derivative is then coupled with the piperazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Methylsulfanyl Group: The phenyl group is functionalized with a methylsulfanyl group through a nucleophilic substitution reaction, typically using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated phenyl derivatives

Scientific Research Applications

4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various receptors and enzymes. The methylsulfanyl group may contribute to the compound’s binding affinity and specificity. Overall, the compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ADAMANTAN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer distinct physicochemical properties and biological activities. The presence of the adamantane moiety enhances its stability and membrane permeability, while the piperazine ring and methylsulfanyl group contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

4-(1-adamantyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3OS/c1-27-20-4-2-3-19(12-20)23-21(26)24-5-7-25(8-6-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h2-4,12,16-18H,5-11,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMOXGHYMXCZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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